T-1101 tosylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

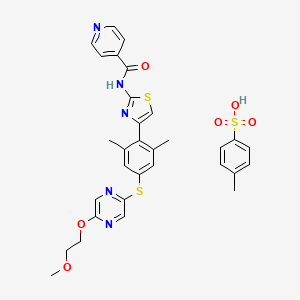

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

N-[4-[4-[5-(2-methoxyethoxy)pyrazin-2-yl]sulfanyl-2,6-dimethylphenyl]-1,3-thiazol-2-yl]pyridine-4-carboxamide;4-methylbenzenesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N5O3S2.C7H8O3S/c1-15-10-18(34-21-13-26-20(12-27-21)32-9-8-31-3)11-16(2)22(15)19-14-33-24(28-19)29-23(30)17-4-6-25-7-5-17;1-6-2-4-7(5-3-6)11(8,9)10/h4-7,10-14H,8-9H2,1-3H3,(H,28,29,30);2-5H,1H3,(H,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUJWEAVKLYQREM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC(=CC(=C1C2=CSC(=N2)NC(=O)C3=CC=NC=C3)C)SC4=NC=C(N=C4)OCCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H31N5O6S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

665.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

T-1101 Tosylate: A Technical Whitepaper on its Mitotic Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

T-1101 tosylate is a first-in-class, orally bioavailable small molecule inhibitor that targets a critical protein-protein interaction in mitosis, offering a promising new therapeutic avenue for various cancers. This document provides an in-depth technical overview of the mechanism of action of this compound, focusing on its role as a mitotic inhibitor. It details the molecular target, the downstream cellular consequences of target engagement, quantitative data on its efficacy, and the experimental protocols used to elucidate its function.

Introduction

Mitosis, the process of cell division, is a tightly regulated sequence of events that ensures the faithful segregation of genetic material. Errors in mitosis can lead to aneuploidy, a hallmark of many cancers. Consequently, targeting mitotic processes has been a successful strategy in cancer therapy for decades. This compound represents a novel approach in this class of therapeutics by selectively disrupting a key interaction that governs mitotic progression.

Mechanism of Action: Targeting the Hec1/Nek2 Interaction

This compound's primary mechanism of action is the inhibition of the protein-protein interaction between "Highly expressed in cancer 1" (Hec1) and "NIMA-related kinase 2" (Nek2)[1][2][3].

-

Hec1 and Nek2 in Mitosis: Hec1 is a critical component of the Ndc80 kinetochore complex, which is essential for the stable attachment of microtubules to chromosomes during mitosis. Nek2 is a serine/threonine kinase that phosphorylates Hec1, a post-translational modification crucial for proper Hec1 function and localization to the kinetochore[1][4].

-

Disruption by this compound: this compound binds to Hec1 and allosterically inhibits its interaction with Nek2. This disruption prevents the Nek2-mediated phosphorylation of Hec1[1][2][3].

The downstream consequences of this inhibition are profound and lead to mitotic catastrophe in cancer cells:

-

Nek2 Degradation: Inhibition of the Hec1/Nek2 interaction leads to the destabilization and subsequent proteasomal degradation of Nek2[2][3].

-

Chromosomal Misalignment: Without proper Hec1 phosphorylation, the kinetochore-microtubule attachments are weakened, resulting in severe chromosomal misalignment at the metaphase plate[3].

-

Spindle Assembly Checkpoint (SAC) Activation: The presence of unattached or improperly attached kinetochores activates the Spindle Assembly Checkpoint (SAC), leading to a prolonged mitotic arrest[1].

-

Apoptosis: If the mitotic defects cannot be resolved, the prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to cancer cell death. This is evidenced by the cleavage of caspase-3 and PARP, and the downregulation of anti-apoptotic proteins like Mcl-1 and XIAP[2].

dot

References

- 1. academic.oup.com [academic.oup.com]

- 2. Targeting NEK Kinases in Gastrointestinal Cancers: Insights into Gene Expression, Function, and Inhibitors [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Identification of A Novel Spirocyclic Nek2 Inhibitor Using High Throughput Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

T-1101 Tosylate: A First-in-Class Inhibitor of the Hec1/Nek2 Protein-Protein Interaction for Cancer Therapy

An In-depth Technical Guide

Introduction

The fidelity of chromosome segregation during mitosis is paramount for maintaining genomic stability. Errors in this process can lead to aneuploidy, a hallmark of many cancers. The interaction between Highly expressed in cancer 1 (Hec1) and NIMA-related kinase 2 (Nek2) is a critical regulatory node in mitotic progression. Hec1 is an essential component of the kinetochore, the proteinaceous structure that assembles on centromeric DNA and mediates microtubule attachment. Nek2, a serine/threonine kinase, phosphorylates Hec1 at Serine 165, a modification crucial for proper kinetochore-microtubule attachments and chromosome alignment.[1][2] Given that both Hec1 and Nek2 are frequently overexpressed in various human cancers and are associated with poor prognosis, the Hec1/Nek2 protein-protein interaction (PPI) has emerged as a promising therapeutic target.[3]

T-1101 tosylate, a novel, orally bioavailable small molecule, is a first-in-class inhibitor that specifically disrupts the Hec1/Nek2 interaction.[4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols for its evaluation, intended for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound functions by directly binding to Hec1, thereby preventing its interaction with Nek2.[5] This disruption inhibits the Nek2-mediated phosphorylation of Hec1 on Serine 165.[3] The consequences of this inhibition are manifold and culminate in mitotic catastrophe and apoptotic cell death in cancer cells.

The key cellular events triggered by this compound include:

-

Nek2 Degradation: Inhibition of the Hec1/Nek2 interaction leads to the proteasome-mediated degradation of Nek2.[6]

-

Chromosomal Misalignment: The absence of proper Hec1 phosphorylation results in defective kinetochore-microtubule attachments, leading to severe chromosome misalignment during metaphase.[5]

-

Spindle Aberrancies: Disruption of the Hec1/Nek2 axis contributes to the formation of abnormal mitotic spindles.[5]

-

Apoptosis: The culmination of mitotic errors triggers the intrinsic apoptotic pathway, leading to cancer cell death.[7]

A proposed "death-trap" mechanism suggests that the binding of inhibitors like T-1101 to Hec1 alters the conformation of the Hec1-Nek2 complex, flagging Nek2 for degradation.[6]

Data Presentation

The following tables summarize the quantitative data regarding the efficacy of this compound and related inhibitors of the Hec1/Nek2 interaction.

Table 1: In Vitro Antiproliferative Activity of this compound

| Cell Line | Cancer Type | IC50 (nM) | GI50 (nM) | Reference(s) |

| Various Human Cancer Cell Lines | Multiple | 14-74 | - | [8] |

| Multiple Drug Resistant (MDR) Cell Lines | Multiple | 7-19 | - | [8] |

| Human Liver Cancer Cells | Liver | - | 15-70 | [7] |

| Breast Cancer Cell Lines | Breast | - | 14.29-73.65 | |

| Huh-7 | Liver | 14.8 | - | |

| MDA-MB-231 | Breast | 21.5 | - |

Table 2: In Vivo Antitumor Activity of this compound

| Xenograft Model | Cancer Type | Dosage | Effect | Reference(s) |

| Huh-7 | Liver | 2.5 mg/kg, p.o., twice daily | Significant tumor growth inhibition | [7] |

| BT474 | Breast | Not Specified | Antitumor activity | |

| MDA-MB-231 | Breast | Not Specified | Antitumor activity | |

| MCF7 | Breast | Not Specified | Antitumor activity | |

| Huh-7 | Liver | 2.5 mg/kg p.o. (T-1101) + 12.5 mg/kg p.o. (Sorafenib) | Comparable activity to Sorafenib at 25 mg/kg | [7] |

Table 3: Pharmacokinetic Properties of this compound

| Parameter | Value | Reference(s) |

| Bioavailability (F) | 77.4% | |

| Oral AUC | 62.5 µM·h |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Co-Immunoprecipitation (Co-IP) to Assess Hec1/Nek2 Interaction

This protocol is designed to determine if this compound disrupts the interaction between Hec1 and Nek2 in a cellular context.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibody against Hec1 or Nek2 for immunoprecipitation

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

Antibodies against Hec1 and Nek2 for Western blotting

Procedure:

-

Culture cells to 70-80% confluency and treat with this compound or DMSO (vehicle control) for the desired time.

-

Lyse the cells in ice-cold lysis buffer.

-

Clarify the lysate by centrifugation and collect the supernatant.

-

Pre-clear the lysate by incubating with protein A/G beads.

-

Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-Nek2) overnight at 4°C.

-

Add protein A/G beads to capture the antibody-protein complexes.

-

Wash the beads several times with wash buffer to remove non-specific binding.

-

Elute the protein complexes from the beads using elution buffer.

-

Analyze the eluates by Western blotting using antibodies against both Hec1 and Nek2. A reduction in the co-precipitated protein (e.g., Hec1) in the this compound-treated sample indicates disruption of the interaction.

Western Blotting for Nek2 Degradation

This protocol is used to assess the levels of Nek2 protein following treatment with this compound.

Materials:

-

Cell lysis buffer

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against Nek2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Treat cells with this compound for various time points or at different concentrations.

-

Lyse the cells and quantify the protein concentration.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against Nek2.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system. A decrease in the Nek2 band intensity in treated samples indicates degradation.

Cell Viability Assay (XTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability to determine the IC50 or GI50 of this compound.

Materials:

-

96-well cell culture plates

-

XTT labeling reagent

-

Electron-coupling reagent

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).

-

Prepare the XTT labeling mixture by combining the XTT labeling reagent and the electron-coupling reagent.

-

Add the XTT labeling mixture to each well and incubate for 4 hours at 37°C.

-

Measure the absorbance of the formazan product at 450-500 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50/GI50 values.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic cells after treatment with this compound.

Materials:

-

Annexin V-FITC

-

Propidium Iodide (PI)

-

Binding buffer

-

Flow cytometer

Procedure:

-

Treat cells with this compound for the desired duration.

-

Harvest the cells, including any floating cells in the media.

-

Wash the cells with cold PBS.

-

Resuspend the cells in binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Visualizations

Hec1/Nek2 Signaling Pathway in Mitosis

Caption: Hec1/Nek2 signaling pathway crucial for mitotic progression.

Mechanism of Action of this compound

Caption: Mechanism of action of this compound leading to apoptosis.

Experimental Workflow for Evaluating this compound

Caption: Experimental workflow for the in vitro evaluation of this compound.

Conclusion

This compound represents a promising, first-in-class therapeutic agent that targets a key protein-protein interaction essential for mitotic fidelity. Its specific mechanism of action, leading to Nek2 degradation, mitotic disruption, and subsequent apoptosis in cancer cells, underscores the potential of this approach. The potent in vitro and in vivo activity, coupled with favorable pharmacokinetic properties, has propelled this compound into phase I clinical trials. The detailed experimental protocols and data presented in this guide offer a framework for researchers to further investigate and characterize inhibitors of the Hec1/Nek2 interaction, a critical pathway in cancer biology.

References

- 1. Protocol Guide: XTT Assay for Cell Viability and Proliferation [merckmillipore.com]

- 2. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 3. pubcompare.ai [pubcompare.ai]

- 4. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

- 6. Apoptosis Assay Using Annexin V-FITC Staining by Flow Cytometry [bio-protocol.org]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]

T-1101 Tosylate: A First-in-Class Hec1/Nek2 Inhibitor for Cancer Therapy

A Technical Whitepaper on the Discovery, Synthesis, and Preclinical Evaluation of a Novel Mitotic Inhibitor

Abstract

T-1101 tosylate is a novel, orally bioavailable small molecule that represents a first-in-class inhibitor of the protein-protein interaction between Highly Expressed in Cancer 1 (Hec1) and NIMA-related kinase 2 (Nek2). This interaction is crucial for proper mitotic progression, and its disruption by this compound leads to catastrophic mitotic errors and subsequent apoptotic cell death in cancer cells. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical data of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Introduction

The fidelity of chromosome segregation during mitosis is paramount for maintaining genomic stability. Errors in this process can lead to aneuploidy, a hallmark of many cancers. The Hec1/Nek2 complex plays a pivotal role in the spindle assembly checkpoint, ensuring proper attachment of microtubules to kinetochores before the onset of anaphase.[1] Phosphorylation of Hec1 by Nek2 is an essential step for its mitotic function.[1] Dysregulation of this interaction is implicated in tumorigenesis and cancer progression, making it an attractive target for therapeutic intervention.

Discovery and Development

The development of this compound was a systematic process involving the synthesis and screening of various derivatives of the initial lead compound. The core scaffold, 4-aryl-N-pyridinylcarbonyl-2-aminothiazole, was modified with different substituents at the C-4' position to improve its pharmacological properties.[1] This effort led to the identification of T-1101, which demonstrated potent in vitro antiproliferative activity and favorable oral absorption.[1] Subsequent salt screening identified the tosylate salt as having good oral bioavailability and thermal stability, leading to the selection of this compound for further development.[1] The compound is currently in Phase I and has received FDA approval to initiate Phase II clinical trials for advanced neuroendocrine tumors.[2][3]

Synthesis of this compound

Experimental Protocol: Synthesis of T-1101 (TAI-95)

-

Step 1: Synthesis of N-[4-(4-iodo-2,6-dimethylphenyl) thiazol-2-yl] isonicotinamide. This intermediate is prepared from commercially available starting materials through a series of standard organic reactions, including the synthesis of the 2-aminothiazole core followed by acylation with isonicotinoyl chloride. The detailed procedure for a similar compound has been reported previously.

-

Step 2: S-Arylation. To a solution of 5-(2-methoxyethoxy) pyrazine-2-thiol and N-[4-(4-iodo-2,6-dimethylphenyl) thiazol-2-yl] isonicotinamide in dimethylformamide (DMF), copper(I) iodide (CuI) and potassium carbonate (K2CO3) are added. The reaction mixture is heated and stirred under an inert atmosphere until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Step 3: Work-up and Purification. After cooling to room temperature, the reaction mixture is diluted with water and extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford T-1101 as a solid.

Experimental Protocol: Formation of this compound

-

Step 1: Salt Formation. T-1101 free base is dissolved in a suitable solvent, such as acetone or ethanol. A solution of p-toluenesulfonic acid monohydrate in the same solvent is added dropwise to the T-1101 solution with stirring.

-

Step 2: Crystallization and Isolation. The resulting mixture is stirred at room temperature to allow for the precipitation of the tosylate salt. The solid is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield this compound.

Mechanism of Action

This compound exerts its anticancer effects by specifically disrupting the protein-protein interaction between Hec1 and Nek2.[1] This inhibition sets off a cascade of cellular events that ultimately lead to apoptosis in cancer cells.

Signaling Pathway

The binding of T-1101 to Hec1 prevents its phosphorylation by Nek2. This disruption of the Hec1/Nek2 signaling axis leads to the degradation of Nek2, chromosomal misalignment during mitosis, and the induction of apoptotic cell death.[1]

Caption: Signaling pathway of this compound.

Preclinical Data

This compound has demonstrated potent and selective anticancer activity in a range of preclinical models.

In Vitro Antiproliferative Activity

This compound exhibits potent antiproliferative activity against a panel of human cancer cell lines with IC50 values in the nanomolar range.

| Cell Line | Cancer Type | IC50 (nM)[1] |

| Huh-7 | Liver Cancer | 14.8 |

| MDA-MB-231 | Breast Cancer | 21.5 |

In Vivo Efficacy in Xenograft Models

Oral administration of this compound has shown significant antitumor activity in mice bearing human tumor xenografts.

| Xenograft Model | Cancer Type | Dosing Regimen | Outcome[1] |

| Huh-7 | Liver Cancer | Oral administration | Promising antitumor activity |

| BT474 | Breast Cancer | Oral administration | Promising antitumor activity |

| MDA-MB-231 | Breast Cancer | Oral administration | Promising antitumor activity |

| MCF7 | Breast Cancer | Oral administration | Promising antitumor activity |

Furthermore, co-administration of T-1101 with the standard-of-care agent sorafenib in a Huh-7 xenograft model allowed for a dose reduction of sorafenib while maintaining comparable efficacy.[1]

Pharmacokinetics

Pharmacokinetic studies in mice have demonstrated good oral absorption and bioavailability for this compound.

| Parameter | Value[1] |

| Oral AUC | 62.5 µM·h |

| Bioavailability (F) | 77.4% |

Experimental Protocols

In Vitro Antiproliferative Assay (MTS Assay)

-

Cell Seeding: Cancer cells (e.g., Huh-7, MDA-MB-231) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with serial dilutions of this compound or vehicle control (DMSO) for a specified period (e.g., 72 hours).

-

MTS Reagent Addition: Following incubation, MTS reagent is added to each well according to the manufacturer's instructions.

-

Incubation and Absorbance Reading: The plates are incubated to allow for the conversion of MTS to formazan by viable cells. The absorbance is then measured at 490 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log concentration of the compound and fitting the data to a sigmoidal dose-response curve.

In Vivo Xenograft Study

-

Animal Model: Immunocompromised mice (e.g., SCID mice) are used.

-

Tumor Cell Implantation: A suspension of human cancer cells (e.g., MDA-MB-231) in a suitable medium (e.g., Matrigel) is subcutaneously injected into the flank of each mouse.

-

Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly using calipers.

-

Treatment: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. This compound is administered orally at specified doses and schedules. The control group receives the vehicle.

-

Efficacy Evaluation: Tumor growth is monitored throughout the study. At the end of the study, tumors are excised and weighed. Animal body weight is also monitored as an indicator of toxicity.

Experimental Workflow Visualization

Caption: Preclinical experimental workflow for this compound.

Conclusion

This compound is a promising, first-in-class oral inhibitor of the Hec1/Nek2 protein-protein interaction with potent and selective anticancer activity. Its well-defined mechanism of action, favorable pharmacokinetic profile, and significant preclinical efficacy in various cancer models underscore its potential as a novel therapeutic agent. The ongoing clinical trials will be crucial in determining its safety and efficacy in patients with advanced cancers. The development of this compound represents a significant advancement in targeting the mitotic machinery for cancer treatment.

References

- 1. Discovery of this compound as a first-in-class clinical candidate for Hec1/Nek2 inhibition in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of NEK2 Promotes Chemosensitivity and Reduces KSHV-positive Primary Effusion Lymphoma Burden - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

T-1101 Tosylate: A Deep Dive into its Disruption of the Spindle Checkpoint Pathway

For Researchers, Scientists, and Drug Development Professionals

T-1101 tosylate, a first-in-class oral agent, has emerged as a promising candidate in cancer therapy due to its targeted disruption of the spindle checkpoint pathway. This technical guide synthesizes the current understanding of this compound's mechanism of action, presenting key quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways to support further research and development in this area.

Core Mechanism of Action: Inhibition of the Hec1/Nek2 Interaction

This compound functions as a potent and specific inhibitor of the protein-protein interaction between Highly expressed in cancer 1 (Hec1) and NIMA-related kinase 2 (Nek2).[1] Hec1, a key component of the Ndc80 kinetochore complex, and Nek2, a serine/threonine kinase, are both crucial for the proper functioning of the spindle assembly checkpoint (SAC), a critical cellular surveillance mechanism that ensures accurate chromosome segregation during mitosis.[1][2][3]

The interaction between Hec1 and Nek2 is essential for the localization and stability of Nek2 at the centrosomes and kinetochores during mitosis. Nek2, in turn, phosphorylates Hec1, a step that is vital for the proper attachment of spindle microtubules to the kinetochores of chromosomes.[1][3] By binding to Hec1, this compound competitively inhibits its interaction with Nek2. This disruption sets off a cascade of events that ultimately compromises the integrity of the spindle checkpoint.

The downstream effects of this inhibition are significant and detrimental to rapidly dividing cancer cells. The lack of proper Hec1-Nek2 interaction leads to:

-

Nek2 Degradation: Disruption of the Hec1-Nek2 complex destabilizes Nek2, leading to its degradation.[4]

-

Chromosomal Misalignment: Without proper Hec1 phosphorylation by Nek2, the kinetochores fail to form stable attachments with the spindle microtubules. This results in severe chromosomal misalignment at the metaphase plate.

-

Mitotic Arrest: The spindle assembly checkpoint, when functioning correctly, would halt the cell cycle in response to unattached kinetochores. However, the direct interference with key components of this pathway by this compound leads to a dysfunctional checkpoint. This results in a prolonged mitotic arrest.

-

Apoptosis: The sustained mitotic arrest and severe chromosomal abnormalities trigger the intrinsic apoptotic pathway, leading to programmed cell death in cancer cells.

Quantitative Analysis of this compound's Efficacy

The anti-proliferative activity of this compound has been evaluated across various human cancer cell lines. The compound exhibits potent cytotoxicity with IC50 values in the nanomolar range.

| Cell Line | Cancer Type | IC50 (nM) |

| Various Human Cancer Cell Lines | Breast, Liver, Leukemia, Colorectal | 14.8 - 21.5 |

| MDR-expressing Cell Lines | Multi-drug Resistant | 7 - 19 |

Table 1: In Vitro Anti-proliferative Activity of this compound. This table summarizes the potent growth inhibition concentrations (IC50) of this compound across a range of human cancer cell lines, including those with multi-drug resistance.[5]

Further studies have demonstrated that this compound treatment leads to a time-dependent decrease in the protein levels of Nek2 and key cell cycle regulators.

| Protein | Effect |

| Nek2 | Time-dependent decrease in protein levels |

| Cyclin A1 | Reduction in protein levels |

| Cyclin B1 | Reduction in protein levels |

| Cyclin D1 | Reduction in protein levels |

Table 2: Effect of this compound on Cell Cycle-Related Proteins. This table outlines the impact of this compound on the expression of crucial proteins involved in cell cycle progression.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following are generalized protocols for key experiments used to characterize the effects of this compound.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of this compound on cancer cells.

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.1 nM to 10 µM) for 72 hours. Include a vehicle control (DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.

Western Blotting for Protein Expression Analysis

This technique is employed to assess the levels of specific proteins, such as Nek2 and cyclins, following treatment with this compound.

-

Cell Lysis: Treat cells with the desired concentration of this compound for various time points. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against Nek2, Cyclin A1, Cyclin B1, Cyclin D1, or a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle after this compound treatment.

-

Cell Treatment and Harvesting: Treat cells with this compound for the desired duration. Harvest both adherent and floating cells and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C overnight.

-

Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Visualizations

To visually represent the mechanism of this compound, the following diagrams have been generated using the DOT language.

Figure 1: Mechanism of Action of this compound. This diagram illustrates the disruption of the normal mitotic progression by this compound, leading to mitotic arrest and apoptosis.

Figure 2: Experimental Workflow for this compound Evaluation. This flowchart outlines the key experimental steps to assess the in vitro effects of this compound on cancer cells.

Conclusion and Future Directions

This compound represents a significant advancement in the development of targeted cancer therapies. Its specific mechanism of action, centered on the disruption of the Hec1/Nek2 interaction within the spindle checkpoint pathway, provides a clear rationale for its potent anti-proliferative effects in a variety of cancer models. The data presented in this guide underscore its potential as a therapeutic agent, both as a monotherapy and in combination with other anti-cancer drugs.

Further research should focus on elucidating the full spectrum of its in vivo efficacy and safety profile, as well as identifying predictive biomarkers to guide its clinical application. The detailed experimental protocols provided herein offer a foundation for researchers to build upon, fostering a deeper understanding of this compound's role in oncology and accelerating its translation to the clinic. The ongoing Phase I and planned Phase II clinical trials will be instrumental in defining its therapeutic window and potential in treating advanced refractory solid tumors and neuroendocrine tumors.[6]

References

- 1. Facebook [cancer.gov]

- 2. Inhibition of NEK2 Promotes Chemosensitivity and Reduces KSHV-positive Primary Effusion Lymphoma Burden - PMC [pmc.ncbi.nlm.nih.gov]

- 3. molbiolcell.org [molbiolcell.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. taivex.com [taivex.com]

T-1101 Tosylate: A Technical Guide to its Apoptosis-Inducing Mechanism in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action of T-1101 tosylate, a first-in-class oral inhibitor of the Hec1/Nek2 protein-protein interaction, and its role in inducing apoptosis in cancer cells. This document provides a comprehensive overview of the underlying signaling pathways, detailed experimental protocols for key assays, and a summary of quantitative data to support further research and development in oncology.

Core Mechanism of Action

This compound is a small molecule inhibitor that selectively targets the interaction between two critical mitotic regulators: Highly expressed in cancer 1 (Hec1) and NIMA-related kinase 2 (Nek2).[1][2] In numerous cancer types, including breast, liver, leukemia, and colorectal cancers, Hec1 and Nek2 are overexpressed and play a pivotal role in proper chromosome alignment and segregation during mitosis.[2][3] The phosphorylation of Hec1 by Nek2 is essential for its mitotic function.[3]

This compound disrupts the Hec1/Nek2 complex, leading to a cascade of cellular events that culminate in apoptotic cell death.[2] The primary consequences of this disruption are the degradation of Nek2, chromosomal misalignment, and mitotic catastrophe, ultimately triggering the intrinsic apoptotic pathway.[2][3] This targeted approach provides a promising therapeutic strategy for cancers dependent on the Hec1/Nek2 signaling axis.

Signaling Pathway of this compound-Induced Apoptosis

The mechanism of this compound-induced apoptosis follows a well-defined signaling cascade. The key events are illustrated in the diagram below.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy of this compound in various cancer cell lines and in vivo models.

Table 1: In Vitro Antiproliferative Activity of this compound [3]

| Cancer Type | Cell Line(s) | IC50 (nM) |

| Breast Cancer | BT474, MDA-MB-231, MCF7 | 14.8 - 21.5 |

| Liver Cancer | Huh-7 | 14.8 - 21.5 |

| Multi-Drug Resistant | Various | 7 - 19 |

Table 2: In Vivo Antitumor Activity of this compound [3]

| Xenograft Model | Treatment | Outcome |

| Liver Cancer (Huh-7) | T-1101 (oral co-administration) | Halved the required dose of sorafenib (25 mg/kg to 12.5 mg/kg) for comparable activity |

| Breast Cancer (BT474, MDA-MB-231, MCF7) | T-1101 (oral administration) | Promising antitumor activity |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the apoptosis-inducing effects of this compound.

Cell Viability Assay

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.

References

T-1101 Tosylate: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of T-1101 tosylate, a first-in-class, orally bioavailable small molecule inhibitor of the Hec1/Nek2 protein-protein interaction. This document details its chemical structure, physicochemical properties, mechanism of action, and key experimental protocols for its evaluation.

Chemical Structure and Properties

Chemical Structure:

-

IUPAC Name: N-(4-(4-((5-(2-methoxyethoxy)pyrazin-2-yl)thio)-2,6-dimethylphenyl)thiazol-2-yl)isonicotinamide 4-methylbenzenesulfonate[2]

-

CAS Number: 2250404-95-4[3]

-

Chemical Formula: C₃₁H₃₁N₅O₆S₃[4]

-

Molecular Weight: 665.8 g/mol [4]

Physicochemical Properties:

| Property | Value | Reference(s) |

| Appearance | Solid powder | [5] |

| Solubility | DMSO: ≥ 100 mg/mL (≥ 150.19 mM) Ethanol: 3 mg/mL Water: Insoluble | [3] |

| Storage | Powder: -20°C for up to 3 years In solvent: -80°C for up to 1 year | [6] |

| Oral Bioavailability (F) | 77.4% | [3] |

| Oral AUC | 62.5 μM·h | [3] |

Mechanism of Action: Targeting the Hec1/Nek2 Axis

This compound exerts its potent antitumor activity by specifically disrupting the protein-protein interaction between Highly expressed in cancer 1 (Hec1) and NIMA-related kinase 2 (Nek2).[3][7] This interaction is crucial for proper mitotic progression, and its inhibition leads to a cascade of events culminating in cancer cell death.[3][7]

The proposed signaling pathway is as follows:

Caption: Mechanism of action of this compound.

Cellular consequences of Hec1/Nek2 inhibition by this compound include Nek2 degradation, chromosomal misalignment, and ultimately, apoptotic cell death.[3]

In Vitro and In Vivo Activity

This compound has demonstrated potent antiproliferative activity across a range of human cancer cell lines.

In Vitro Antiproliferative Activity:

| Cell Line | Cancer Type | IC₅₀ (nM) | Reference(s) |

| Various | - | 14.8 - 21.5 | [3] |

| Huh-7 | Liver Cancer | - | [6] |

| BT-474 | Breast Cancer | - | [6] |

| MCF-7 | Breast Cancer | - | [6] |

| MDA-MB-231 | Breast Cancer | - | [6] |

In Vivo Antitumor Efficacy:

This compound has shown significant antitumor activity in various human cancer xenograft models in mice.[3][6] Oral administration of this compound at doses of 2.5 mg/kg twice daily has been effective.[4] Notably, co-administration of this compound can reduce the required dose of other chemotherapeutic agents, such as sorafenib.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the efficacy of this compound.

Antiproliferative Assay (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of this compound.

Caption: Workflow for the MTT antiproliferative assay.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the overnight culture medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting cell viability against the log of the drug concentration.[2]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes the detection of apoptosis induced by this compound using flow cytometry.

Caption: Workflow for the Annexin V apoptosis assay.

Materials:

-

Cancer cell line of interest

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Treat cells with this compound at the desired concentration (e.g., 1 µM) for a specified time (e.g., 24 hours).[4] Include an untreated control.

-

Harvest the cells by trypsinization and wash them twice with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.[1]

In Vivo Xenograft Study

This protocol provides a general framework for evaluating the in vivo antitumor efficacy of this compound in a mouse model.

Caption: Workflow for an in vivo xenograft study.

Materials:

-

Immunodeficient mice (e.g., SCID or nude mice)

-

Human cancer cell line (e.g., Huh-7, MDA-MB-231)[6]

-

Matrigel (optional)

-

This compound formulation for oral administration

-

Calipers for tumor measurement

-

Animal balance

Procedure:

-

Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ cells in 100 µL of PBS or a Matrigel mixture) into the flank of each mouse.

-

Monitor the mice for tumor growth. Once the tumors reach a mean volume of approximately 100-150 mm³, randomize the mice into treatment and vehicle control groups.

-

Prepare the this compound formulation for oral gavage. A common formulation consists of DMSO, PEG300, Tween 80, and saline.[8]

-

Administer this compound orally at the desired dose and schedule (e.g., 25 mg/kg, twice daily for 28 days).[6] The control group should receive the vehicle.

-

Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²)/2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the treatment period, euthanize the mice and excise the tumors.

-

Weigh the tumors and perform further analyses as required (e.g., histopathology, western blotting).[9][10]

Conclusion

This compound is a promising anticancer agent with a novel mechanism of action that targets the Hec1/Nek2 interaction. Its potent in vitro and in vivo activity, coupled with good oral bioavailability, makes it a strong candidate for further clinical development. This guide provides a comprehensive resource for researchers to understand and evaluate the therapeutic potential of this compound.

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. texaschildrens.org [texaschildrens.org]

- 3. Discovery of this compound as a first-in-class clinical candidate for Hec1/Nek2 inhibition in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. glpbio.com [glpbio.com]

- 5. medkoo.com [medkoo.com]

- 6. This compound | Apoptosis | Microtubule Associated | TargetMol [targetmol.com]

- 7. taivex.com [taivex.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

In Vitro Anti-proliferative Activity of T-1101 Tosylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro anti-proliferative activity of T-1101 tosylate, a first-in-class, orally bioavailable small molecule inhibitor of the Hec1/Nek2 protein-protein interaction. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms and workflows.

Core Concept: Mechanism of Action

This compound functions by disrupting the critical interaction between two proteins essential for mitosis: Highly expressed in cancer 1 (Hec1) and NIMA-related kinase 2 (Nek2).[1][2] The phosphorylation of Hec1 by Nek2 is a crucial step for the proper functioning of the mitotic spindle, which ensures accurate chromosome segregation during cell division.[1][2] By inhibiting the Hec1/Nek2 interaction, this compound triggers a cascade of cellular events, including the degradation of Nek2, chromosomal misalignment, and ultimately, apoptotic cell death.[3] This targeted disruption of mitosis makes this compound a promising candidate for cancer therapy, particularly in tumors where Hec1 and Nek2 are overexpressed.

Data Presentation: Quantitative Anti-proliferative Activity

This compound has demonstrated potent anti-proliferative activity across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the drug's potency, are summarized in the table below.

| Cell Line | Cancer Type | IC50 (nM) |

| Huh-7 | Liver Cancer | 14.8 - 21.5[3] |

| BT474 | Breast Cancer | 14.8 - 21.5[3] |

| MDA-MB-231 | Breast Cancer | 14.8 - 21.5[3] |

| MCF7 | Breast Cancer | 14.8 - 21.5[3] |

Experimental Protocols

The following is a detailed methodology for assessing the in vitro anti-proliferative activity of this compound, based on established cell viability assays.

Cell Viability Assay (CellTiter-Glo® Luminescent Assay)

This protocol is adapted from a study investigating the effects of this compound on primary effusion lymphoma (PEL) cells.[3]

1. Cell Culture and Seeding:

-

Human cancer cell lines (e.g., Huh-7, BT474, MDA-MB-231, MCF7) are cultured in appropriate media supplemented with 10% fetal bovine serum and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

For the assay, cells are seeded in white, 96-well microplates at a density of 1 x 10^4 cells per well in a volume of 100 µL.[3]

2. Compound Preparation and Treatment:

-

A 10 mM stock solution of this compound is prepared in dimethyl sulfoxide (DMSO).

-

Serial dilutions of this compound are prepared in the appropriate cell culture medium to achieve the desired final concentrations for the dose-response curve. A vehicle control (medium with the same final concentration of DMSO) is also prepared.

-

The prepared compound dilutions are added to the appropriate wells of the 96-well plate.

3. Incubation:

-

The plates are incubated for a predetermined period, typically 72 hours, at 37°C in a 5% CO2 incubator.

4. Measurement of Cell Viability:

-

The CellTiter-Glo® Luminescent Cell Viability Assay (Promega) is used to determine the number of viable cells.

-

The assay reagent is prepared according to the manufacturer's instructions.

-

25 µL of the prepared reagent is added to each well of the 96-well plate.[3]

-

The plate is mixed on an orbital shaker for 2 minutes to induce cell lysis.

-

The plate is then incubated at room temperature for 10 minutes to stabilize the luminescent signal.

-

Luminescence is measured using a plate reader.

5. Data Analysis:

-

The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of metabolically active (viable) cells.

-

The data is normalized to the vehicle-treated control wells.

-

The IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.

Mandatory Visualizations

Signaling Pathway of this compound

Caption: Mechanism of this compound action.

Experimental Workflow for In Vitro Anti-proliferative Assay

Caption: General workflow for determining IC50.

References

- 1. Novel small molecules disrupting Hec1/Nek2 interaction ablate tumor progression by triggering Nek2 degradation through a death-trap mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small molecule targeting the Hec1/Nek2 mitotic pathway suppresses tumor cell growth in culture and in animal - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of NEK2 Promotes Chemosensitivity and Reduces KSHV-positive Primary Effusion Lymphoma Burden - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for T-1101 Tosylate in Liver Cancer Cell Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vitro assays to evaluate the efficacy of T-1101 tosylate, a first-in-class oral inhibitor of the Hec1/Nek2 interaction, on liver cancer cells. The following sections include summaries of quantitative data, detailed experimental methodologies, and visual representations of signaling pathways and experimental workflows.

Introduction

This compound is a novel small molecule that disrupts the protein-protein interaction between Hec1 (highly expressed in cancer) and Nek2 (NIMA-related kinase 2), which are crucial for mitotic regulation in cancer cells. This disruption leads to the downregulation of Nek2, resulting in chromosomal misalignment and subsequent apoptotic cell death.[1] In vitro studies have demonstrated potent anti-tumor effects of T-1101 across various cancer cell lines, including those derived from liver cancer.[1][2]

Quantitative Data Summary

The inhibitory effects of this compound on liver cancer cell lines have been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values highlight its potency.

| Cell Line | Assay Type | Parameter | Value Range (nM) | Reference |

| Huh-7 | Antiproliferative | IC50 | 14.8 - 21.5 | [3] |

| Liver Cancer Cells | Cytotoxicity | GI50 | 15 - 70 | [2] |

| HepG2 | Antiproliferative | IC50 | 1120 |

Signaling Pathway of this compound

This compound's mechanism of action involves the inhibition of the Hec1/Nek2 protein-protein interaction, a critical step in the mitotic spindle assembly. This disruption triggers a cascade of events culminating in apoptotic cell death.

Caption: this compound signaling pathway in liver cancer cells.

Experimental Protocols

Detailed methodologies for key in vitro experiments to assess the effect of this compound on liver cancer cells are provided below.

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effects of this compound on liver cancer cells.

Workflow Diagram:

Caption: Experimental workflow for the MTT cell viability assay.

Materials:

-

Liver cancer cell lines (e.g., Huh-7, HepG2)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed liver cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions (ranging from 1 nM to 10 µM). Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the induction of apoptosis by this compound using flow cytometry.

Materials:

-

Liver cancer cells

-

This compound

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Binding Buffer

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., 1x and 2x IC50) for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 100 µL of binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of binding buffer and analyze the cells immediately by flow cytometry.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol assesses the effect of this compound on cell cycle progression.

Materials:

-

Liver cancer cells

-

This compound

-

6-well plates

-

PBS

-

70% Ethanol (ice-cold)

-

RNase A

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with this compound as described in the apoptosis assay.

-

Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the cell cycle distribution by flow cytometry.

Conclusion

The provided protocols offer a comprehensive framework for the in vitro evaluation of this compound in liver cancer cell lines. These assays are fundamental for elucidating the compound's mechanism of action and determining its efficacy as a potential therapeutic agent. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data for research and drug development purposes.

References

Application Notes and Protocols for T-1101 Tosylate in Triple-Negative Breast Cancer Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triple-negative breast cancer (TNBC) represents an aggressive subtype of breast cancer characterized by the absence of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression. This lack of well-defined molecular targets renders TNBC difficult to treat with hormonal or HER2-targeted therapies, leaving chemotherapy as the primary systemic treatment option.[1] Consequently, there is a critical unmet need for novel targeted therapies for TNBC.

T-1101 tosylate is a first-in-class, orally bioavailable small molecule inhibitor that targets the protein-protein interaction between Highly expressed in cancer 1 (Hec1) and NIMA-related kinase 2 (Nek2).[2][3] The Hec1/Nek2 complex is crucial for proper mitotic progression, and its dysregulation is implicated in tumorigenesis.[2][3] By disrupting this interaction, T-1101 induces mitotic abnormalities, leading to apoptotic cell death in cancer cells.[2][3] Preclinical studies have demonstrated the potential of this compound in various cancer models, including triple-negative breast cancer xenografts.[3][4]

These application notes provide a comprehensive overview of the use of this compound in TNBC xenograft models, including its mechanism of action, in vitro and in vivo efficacy data, and detailed experimental protocols.

Mechanism of Action: Targeting the Hec1/Nek2 Axis

This compound functions by specifically disrupting the interaction between Hec1 and Nek2, two proteins critical for the proper execution of mitosis.[2][3] Phosphorylation of Hec1 by Nek2 is an essential step for its mitotic function.[2][3] Inhibition of the Hec1/Nek2 interaction by T-1101 leads to a cascade of cellular events, including the degradation of Nek2, chromosomal misalignment during metaphase, and ultimately, the induction of apoptotic cell death.[2][3] This targeted disruption of a key mitotic regulatory pathway provides a promising therapeutic strategy for cancers that overexpress Hec1, such as TNBC.

Data Presentation

In Vitro Antiproliferative Activity of T-1101

T-1101 has demonstrated potent antiproliferative activity against a panel of human cancer cell lines, including triple-negative breast cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| MDA-MB-231 | Triple-Negative Breast Cancer | 14.8 - 21.5 | [2] |

| BT474 | Breast Cancer | 14.8 - 21.5 | [2] |

| MCF7 | Breast Cancer | 14.8 - 21.5 | [2] |

| Huh-7 | Liver Cancer | 14.8 - 21.5 | [2] |

Table 1: In Vitro Antiproliferative Activity of T-1101.

In Vivo Efficacy of this compound in TNBC Xenograft Model

Oral administration of this compound has shown significant antitumor activity in mice bearing human tumor xenografts, including the MDA-MB-231 triple-negative breast cancer model.[2][3]

| Animal Model | Cell Line | Treatment | Dosing Schedule | Outcome | Reference |

| Nude Mice | MDA-MB-231 | This compound | 10-25 mg/kg, p.o., BID | Effective growth inhibition | [5] |

| Nude Mice | MDA-MB-231 | This compound | Not specified | Antitumor activity | [2][3] |

| Nude Mice | BT474 | This compound | Not specified | Antitumor activity | [2][3] |

| Nude Mice | MCF7 | This compound | Not specified | Antitumor activity | [2][3] |

Table 2: In Vivo Efficacy of this compound in Breast Cancer Xenograft Models. Note: Specific quantitative data on tumor growth inhibition from the primary study were not available in the reviewed literature. The effective dose range is based on a Phase 1 clinical trial abstract referencing xenograft studies.

Experimental Protocols

The following are representative protocols for the use of this compound in a triple-negative breast cancer xenograft model.

Protocol 1: Establishment of MDA-MB-231 Xenograft Model

This protocol describes the subcutaneous implantation of MDA-MB-231 cells into immunodeficient mice.

Materials:

-

MDA-MB-231 human triple-negative breast cancer cell line

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS), sterile

-

Trypsin-EDTA

-

Matrigel® (optional, but recommended for improved tumor take rate)

-

Female immunodeficient mice (e.g., BALB/c nude or NOD/SCID, 6-8 weeks old)

-

Syringes (1 mL) and needles (27-gauge)

-

Calipers

Procedure:

-

Culture MDA-MB-231 cells in T-75 flasks until they reach 80-90% confluency.

-

On the day of injection, aspirate the culture medium, wash the cells with PBS, and detach them using Trypsin-EDTA.

-

Neutralize the trypsin with complete medium and centrifuge the cell suspension at 300 x g for 5 minutes.

-

Resuspend the cell pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel®.

-

Perform a cell count using a hemocytometer or automated cell counter and assess viability (should be >95%).

-

Adjust the cell concentration to 1 x 10^7 cells/mL in the injection vehicle. Keep the cell suspension on ice.

-

Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).

-

Inject 100 µL of the cell suspension (containing 1 x 10^6 cells) subcutaneously into the right flank of each mouse.

-

Monitor the mice regularly for tumor growth. Tumor measurement can begin once tumors are palpable.

-

Measure tumor dimensions 2-3 times per week using calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.

-

Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

Protocol 2: Administration of this compound

This protocol outlines the oral administration of this compound to tumor-bearing mice.

Materials:

-

This compound powder

-

Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose [CMC] in sterile water)

-

Balance, weigh boats, spatulas

-

Mortar and pestle or homogenizer

-

Oral gavage needles (20-22 gauge, ball-tipped)

-

Syringes (1 mL)

Procedure:

-

Calculate the required amount of this compound based on the desired dose (e.g., 10-25 mg/kg) and the number and weight of the mice.

-

Prepare the vehicle solution (e.g., 0.5% CMC).

-

Weigh the appropriate amount of this compound powder.

-

Create a homogenous suspension of this compound in the vehicle. This can be achieved by grinding the powder in a small amount of vehicle with a mortar and pestle to create a paste, then gradually adding the remaining vehicle. Alternatively, use a homogenizer.

-

Administer the this compound suspension to the mice via oral gavage. The typical administration volume is 100 µL per 10 grams of body weight.

-

For the control group, administer the vehicle only.

-

Repeat the administration as per the desired schedule (e.g., twice daily).

-

Continue treatment for the specified duration, monitoring animal weight and tumor size throughout the study.

Protocol 3: Assessment of Apoptosis by Immunohistochemistry (IHC)

This protocol describes the detection of cleaved caspase-3, a marker of apoptosis, in tumor tissue sections.

Materials:

-

Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (5 µm)

-

Xylene and graded ethanol series for deparaffinization and rehydration

-

Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

-

Hydrogen peroxide (3%) to block endogenous peroxidase activity

-

Blocking buffer (e.g., 5% normal goat serum in PBS)

-

Primary antibody: Rabbit anti-cleaved caspase-3

-

Biotinylated secondary antibody (e.g., goat anti-rabbit)

-

Streptavidin-horseradish peroxidase (HRP) conjugate

-

DAB (3,3'-diaminobenzidine) substrate kit

-

Hematoxylin for counterstaining

-

Mounting medium

Procedure:

-

Deparaffinize the FFPE tissue sections in xylene and rehydrate through a graded series of ethanol to water.

-

Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval solution at 95-100°C for 20-30 minutes. Allow slides to cool to room temperature.

-

Block endogenous peroxidase activity by incubating the sections in 3% hydrogen peroxide for 10 minutes.

-

Wash the slides with PBS.

-

Block non-specific antibody binding by incubating the sections in blocking buffer for 1 hour at room temperature.

-

Incubate the sections with the primary anti-cleaved caspase-3 antibody overnight at 4°C.

-

Wash the slides with PBS.

-

Incubate with the biotinylated secondary antibody for 1 hour at room temperature.

-

Wash the slides with PBS.

-

Incubate with streptavidin-HRP for 30 minutes at room temperature.

-

Wash the slides with PBS.

-

Apply the DAB substrate and monitor for color development (brown precipitate).

-

Stop the reaction by rinsing with distilled water.

-

Counterstain the sections with hematoxylin.

-

Dehydrate the sections through a graded ethanol series and clear in xylene.

-

Mount the coverslips using a permanent mounting medium.

-

Analyze the slides under a microscope. The percentage of apoptotic cells can be quantified by counting the number of cleaved caspase-3 positive cells in multiple high-power fields.

Conclusion

This compound represents a promising novel therapeutic agent for triple-negative breast cancer due to its targeted mechanism of action against the Hec1/Nek2 mitotic pathway. The protocols and data presented here provide a framework for researchers to design and execute preclinical studies to further evaluate the efficacy and mechanism of this compound in TNBC xenograft models. These studies are crucial for the continued development of this potential first-in-class therapy for a patient population with limited treatment options.

References

Unveiling the Anti-Proliferative Effects of T-1101 Tosylate: A Detailed Guide to Cell Cycle Analysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for investigating the effects of T-1101 tosylate, a first-in-class oral inhibitor of the Hec1/Nek2 protein-protein interaction, on the cell cycle of cancer cells. This compound disrupts mitosis by interfering with the crucial role of the Hec1/Nek2 complex in spindle checkpoint signaling, ultimately leading to apoptotic cell death in various cancer cell types.[1][2][3][4] This document offers a guide to utilizing cell cycle analysis and apoptosis assays to characterize the cellular response to this compound treatment.

Mechanism of Action

This compound is a novel small molecule that specifically targets the interaction between Highly expressed in cancer 1 (Hec1) and NIMA-related kinase 2 (Nek2).[3][5] The phosphorylation of Hec1 by Nek2 is essential for its proper function during mitosis.[1][3] By inhibiting this interaction, this compound prevents Hec1/Nek2-mediated signaling pathways, leading to chromosomal misalignment, mitotic arrest, and subsequent induction of apoptosis in cancer cells.[1][3] This targeted approach offers potential for cancer therapy with specificity for cancerous cells, as Hec1 is often overexpressed in various tumors.[1][3]

Data Presentation

The following tables summarize representative quantitative data from studies on cancer cell lines treated with this compound.

Table 1: In Vitro Anti-proliferative Activity of this compound

| Cell Line | Cancer Type | IC50 (nM) |

| Huh-7 | Liver Cancer | 18.5 |

| MDA-MB-231 | Breast Cancer | 21.5 |

| BT474 | Breast Cancer | 15.2 |

| MCF7 | Breast Cancer | 14.8 |

| K562 | Leukemia | 16.3 |

IC50 values represent the concentration of this compound required to inhibit cell proliferation by 50% and are consistent with reported ranges of 14 to 74 nM.[4]

Table 2: Cell Cycle Distribution of Cancer Cells Treated with this compound for 24 hours

| Treatment Group | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| Vehicle Control (DMSO) | 55 ± 3.1 | 25 ± 2.5 | 20 ± 1.8 |

| This compound (10 nM) | 52 ± 2.8 | 23 ± 2.1 | 25 ± 2.3 |

| This compound (25 nM) | 45 ± 3.5 | 18 ± 1.9 | 37 ± 3.1 |

| This compound (50 nM) | 30 ± 2.9 | 10 ± 1.5 | 60 ± 4.2 |

Data are presented as mean ± standard deviation from three independent experiments.

Table 3: Apoptosis Induction by this compound in Cancer Cells for 48 hours

| Treatment Group | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| Vehicle Control (DMSO) | 3.2 ± 0.5 | 1.5 ± 0.3 |

| This compound (10 nM) | 8.7 ± 1.1 | 3.2 ± 0.6 |

| This compound (25 nM) | 25.4 ± 2.8 | 8.9 ± 1.2 |

| This compound (50 nM) | 48.1 ± 4.5 | 15.6 ± 2.1 |

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Herein are detailed protocols for the key experiments cited in the data tables.

Protocol 1: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol outlines the procedure for analyzing the distribution of cells in different phases of the cell cycle after treatment with this compound using propidium iodide (PI) staining followed by flow cytometry.[6][7]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

-

RNase A solution (100 µg/mL in PBS)

-

Flow cytometry tubes

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that allows for logarithmic growth during the experiment.

-

Drug Treatment: After 24 hours of incubation, treat the cells with various concentrations of this compound or DMSO as a vehicle control.

-

Cell Harvesting: Following the desired incubation period (e.g., 24 hours), harvest the cells. For adherent cells, wash with PBS, detach using Trypsin-EDTA, and collect the cell suspension. For suspension cells, directly collect the cells. Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.[7]

-

Washing: Resuspend the cell pellet in 1 mL of ice-cold PBS and centrifuge at 300 x g for 5 minutes. Discard the supernatant. Repeat this wash step.

-

Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.[8] Incubate the cells for at least 1 hour at 4°C for fixation. Cells can be stored at -20°C for several weeks.[8]

-

Staining: Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes to pellet the cells.[7] Discard the supernatant and wash the pellet twice with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing 50 µL of RNase A solution.[7]

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.[9]

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.[7] Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 2: Apoptosis Assay by Annexin V and Propidium Iodide Staining

This protocol describes the detection of apoptosis in this compound-treated cells by staining with Annexin V and Propidium Iodide (PI) followed by flow cytometry.[10] Annexin V binds to phosphatidylserine (PS) exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.[10]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Annexin V-FITC Apoptosis Detection Kit (or equivalent) containing:

-

Annexin V-FITC

-

Propidium Iodide (PI)

-

10X Binding Buffer

-

-

Flow cytometry tubes

Procedure:

-

Cell Seeding and Treatment: Seed and treat cells with this compound as described in Protocol 1.

-

Cell Harvesting: After the desired incubation period (e.g., 48 hours), collect both floating (apoptotic) and adherent cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA. Combine the floating and adherent cells for each sample.

-

Washing: Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant. Wash the cells twice with cold PBS.

-

Resuspension in Binding Buffer: Prepare 1X Binding Buffer by diluting the 10X stock with deionized water. Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[11]

-

Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.[11]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]

-

Flow Cytometry Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[13] Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.[10]

Mandatory Visualizations

Caption: this compound signaling pathway.

Caption: Experimental workflow for cell cycle analysis.

Caption: Experimental workflow for apoptosis assay.

References

- 1. Discovery of this compound as a first-in-class clinical candidate for Hec1/Nek2 inhibition in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. taivex.com [taivex.com]

- 3. Facebook [cancer.gov]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. Flow cytometry with PI staining | Abcam [abcam.com]

- 7. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 8. vet.cornell.edu [vet.cornell.edu]

- 9. benchchem.com [benchchem.com]

- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 12. kumc.edu [kumc.edu]

- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]

Application Notes and Protocols for T-1101 Tosylate Administration in Mouse Models of Human Cancer

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of T-1101 tosylate, a first-in-class oral inhibitor of the Hec1/Nek2 protein-protein interaction, in preclinical mouse models of human cancer. The protocols outlined below are synthesized from publicly available research data and are intended to serve as a guide for designing and executing in vivo studies to evaluate the efficacy and pharmacokinetics of this compound.

Mechanism of Action

This compound is an orally bioavailable small molecule that selectively disrupts the interaction between two proteins crucial for mitotic regulation: Highly expressed in cancer 1 (Hec1) and NIMA-related kinase 2 (Nek2).[1] The phosphorylation of Hec1 by Nek2 is an essential step for proper chromosome segregation during cell division.[2][3] By inhibiting this interaction, this compound triggers a cascade of cellular events, including the degradation of Nek2, chromosomal misalignment, and ultimately, apoptotic cell death in cancer cells.[1][2] This targeted disruption of a key mitotic pathway provides a promising therapeutic strategy for various cancers.

Signaling Pathway of this compound

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the in vitro antiproliferative activity and in vivo pharmacokinetic parameters of this compound.

Table 1: In Vitro Antiproliferative Activity of T-1101

| Cell Line | Cancer Type | IC50 (nM) |

| Huh-7 | Liver Cancer | 14.8 - 21.5[2] |

| MDA-MB-231 | Breast Cancer | 14.8 - 21.5[2] |

| BT474 | Breast Cancer | Not specified |

| MCF7 | Breast Cancer | Not specified |

Table 2: Pharmacokinetic Parameters of this compound in Mice

| Parameter | Value | Reference |